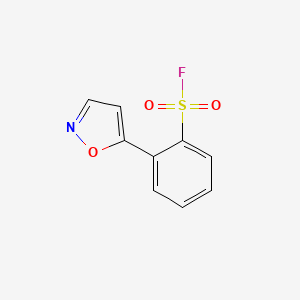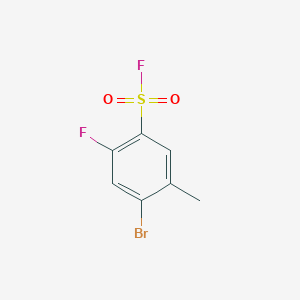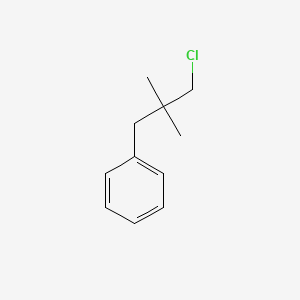
2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a sulfonyl fluoride group attached to the benzene ring, which is further connected to an oxazole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, resulting in the formation of 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride. Finally, the sulfonyl chloride is treated with an aqueous ammonia solution to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing the number of steps, and minimizing waste. One approach combines the cyclization and sulfochlorination steps into a one-pot reaction, which reduces the number of stages and the amount of acidic waste generated .
化学反応の分析
Types of Reactions
2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, chlorosulfonic acid, sulfuric acid, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced oxazole compounds .
科学的研究の応用
2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various enzymes and receptors, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of new materials and chemicals, including polymers and agrochemicals.
作用機序
The mechanism of action of 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function. The oxazole ring may also contribute to the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
2-(1,2-Oxazol-5-YL)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride.
2-(1,2-Oxazol-5-YL)benzenesulfonate: Contains a sulfonate ester group instead of a sulfonyl fluoride.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: A related compound with a methyl group on the oxazole ring.
Uniqueness
The presence of the sulfonyl fluoride group in 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride makes it unique compared to its analogs. This functional group imparts distinct reactivity and potential for enzyme inhibition, making it valuable in medicinal chemistry and biological studies .
特性
分子式 |
C9H6FNO3S |
|---|---|
分子量 |
227.21 g/mol |
IUPAC名 |
2-(1,2-oxazol-5-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H6FNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H |
InChIキー |
FQBNBOIXLWNLHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13179246.png)
![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)


![N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine](/img/structure/B13179284.png)



![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)


![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
